

An In-depth Technical Guide to (Z)-4-Decenoic Acid

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Compound of Interest

Compound Name: 4-Decenoic acid

Cat. No.: B1201771

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Introduction

(Z)-4-Decenoic acid, also known as cis-4-decenoic acid or obtusilic acid, is a medium-chain unsaturated fatty acid with the chemical formula $C_{10}H_{18}O_2$. While it is found in some natural sources like hop oil and beer, its primary significance in the scientific community lies in its role as a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, purification, and biological relevance, complete with detailed experimental protocols and pathway diagrams for researchers.

Core Molecular Information

(Z)-4-Decenoic acid is a carboxylic acid with a ten-carbon chain and a single cis-configured double bond between the fourth and fifth carbon atoms (C4 and C5).

Chemical Structure:

Caption: 2D structure of (Z)-4-Decenoic acid.

Physicochemical Properties

The quantitative physicochemical data for (Z)-4-Decenoic acid are summarized in the table below.

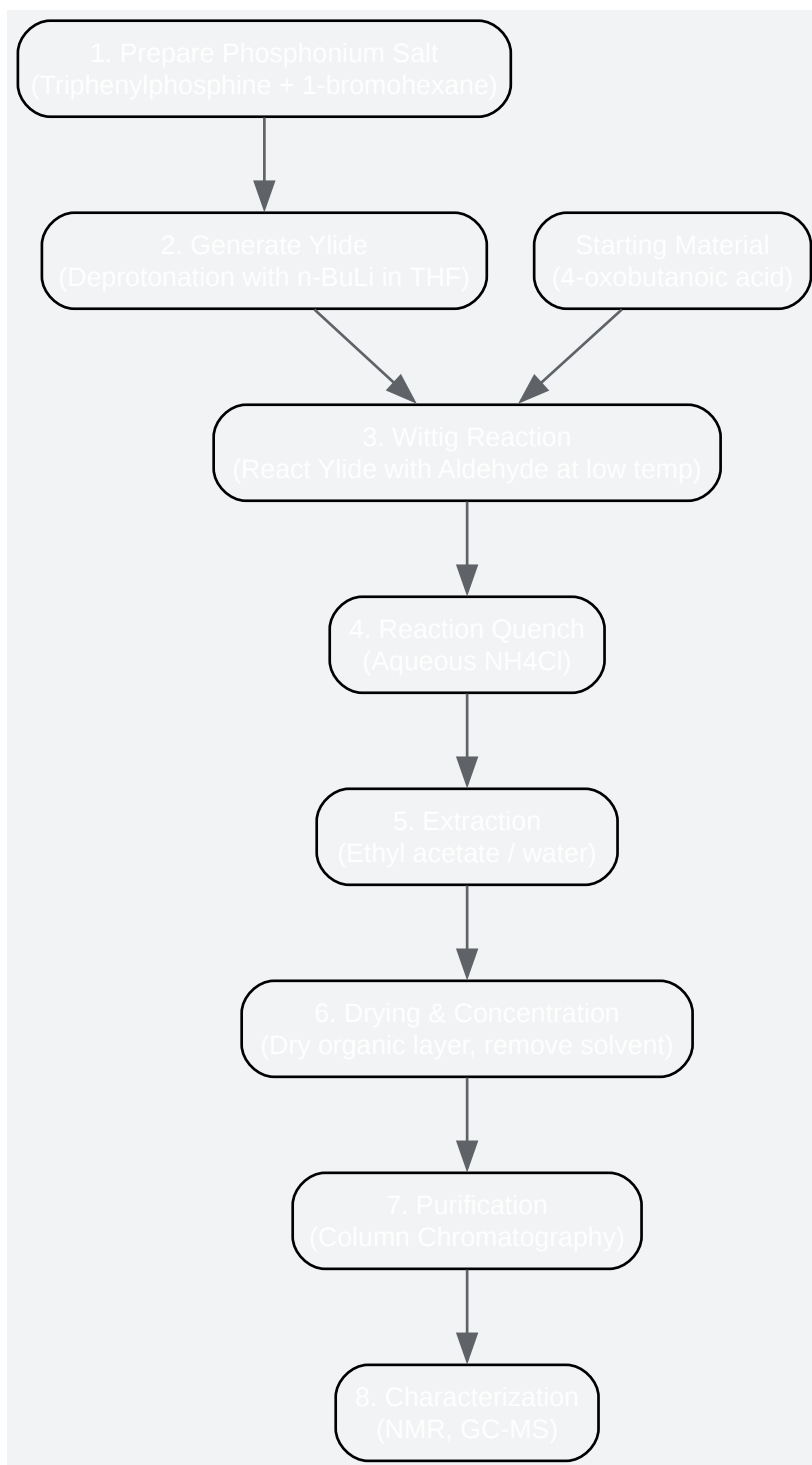
| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | (4Z)-dec-4-enoic acid | [1] |
| Synonyms | cis-4-Decenoic acid, Obtusilic acid | [1][2] |
| CAS Number | 505-90-8 | [2][3][4] |
| Molecular Formula | C ₁₀ H ₁₈ O ₂ | [2][3][4] |
| Molecular Weight | 170.25 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [3][5] |
| Odor | Fruity, fatty green | [2] |
| Melting Point | 4 - 5 °C | [1] |
| Boiling Point | 97-98 °C at 0.30 mm Hg | [6] |
| Density | ~0.920 - 0.937 g/cm ³ at 20 °C | [5][6] |
| Refractive Index | ~1.436 - 1.450 at 20 °C | [2][5] |
| pKa | 4.62 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in alcohol and oil; Water solubility: 86.48 mg/L at 25 °C (estimated) | [6][7] |

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes with defined stereochemistry. For (Z)-alkenes like (Z)-**4-Decenoic acid**, a non-stabilized ylide is typically employed. This protocol outlines a plausible synthetic route.

Workflow for Synthesis and Purification



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Caption: Proposed workflow for the synthesis of (Z)-4-Decenoic acid.

Methodology:

- Preparation of Hexyltriphenylphosphonium Bromide:
 - In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine in a suitable anhydrous solvent like toluene.
 - Add 1-bromohexane dropwise to the stirred solution.
 - Heat the mixture to reflux for 24-48 hours, during which the phosphonium salt will precipitate.
 - Cool the mixture, collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
- Generation of the Ylide:
 - Suspend the dried hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
 - Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise until the characteristic orange-red color of the ylide persists.
- Wittig Reaction:
 - In a separate flask, dissolve 4-oxobutanoic acid in anhydrous THF.
 - Slowly add the solution of 4-oxobutanoic acid to the cold ylide solution.
 - Allow the reaction mixture to stir at low temperature for several hours, then slowly warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the (Z)-4-Decenoic acid using silica gel column chromatography, typically with a hexane/ethyl acetate gradient containing a small amount of acetic acid to ensure the carboxylic acid remains protonated.
- Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield (Z)-4-Decenoic acid.

Protocol 2: Quantification in Biological Samples via GC-MS

The clinical relevance of (Z)-4-Decenoic acid is its use as a diagnostic marker. This protocol details its extraction and analysis from plasma, a common procedure for diagnosing MCAD deficiency.^[4]

Methodology:

- Sample Preparation and Internal Standard Spiking:
 - To a 200 μL plasma sample, add an appropriate deuterated internal standard (e.g., d_3 -palmitic acid) to account for extraction efficiency and instrument variability.^{[8][9]}
 - Add 1 volume of methanol to precipitate proteins and release fatty acids.
 - Acidify the mixture to a final concentration of ~25 mM HCl to ensure the fatty acids are in their protonated form.^{[8][9]}
- Liquid-Liquid Extraction:
 - Add 1.5 mL of a non-polar solvent like iso-octane or hexane to the sample.^{[8][9]}
 - Vortex vigorously for 1-2 minutes to ensure thorough mixing.
 - Centrifuge at ~3000 x g for 5 minutes to separate the aqueous and organic phases.

- Carefully transfer the upper organic layer containing the fatty acids to a clean glass tube.
- Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
- Derivatization:
 - Evaporate the solvent from the combined organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
 - To the dried residue, add 25 μL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 μL of 1% diisopropylethylamine (DIPEA) in acetonitrile. This converts the carboxylic acid to a more volatile PFB ester, which is ideal for GC analysis.^{[7][8]}
 - Incubate at room temperature for 20-30 minutes.
 - Dry the sample again under nitrogen.
- GC-MS Analysis:
 - Reconstitute the derivatized sample in 50 μL of iso-octane.
 - Inject 1-2 μL onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar polyethylene glycol or a non-polar DB-5ms column).
 - Use a temperature program that effectively separates the fatty acid methyl esters. A typical program might start at 100 $^{\circ}\text{C}$, ramp to 250 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$, and hold for 5-10 minutes.
 - The mass spectrometer should be operated in negative chemical ionization (NCI) mode for high sensitivity of the PFB esters. Monitor for the characteristic ions of derivatized (Z)-4-Decenoic acid and the internal standard using Selected Ion Monitoring (SIM) for accurate quantification.

Biological Significance and Metabolic Pathway

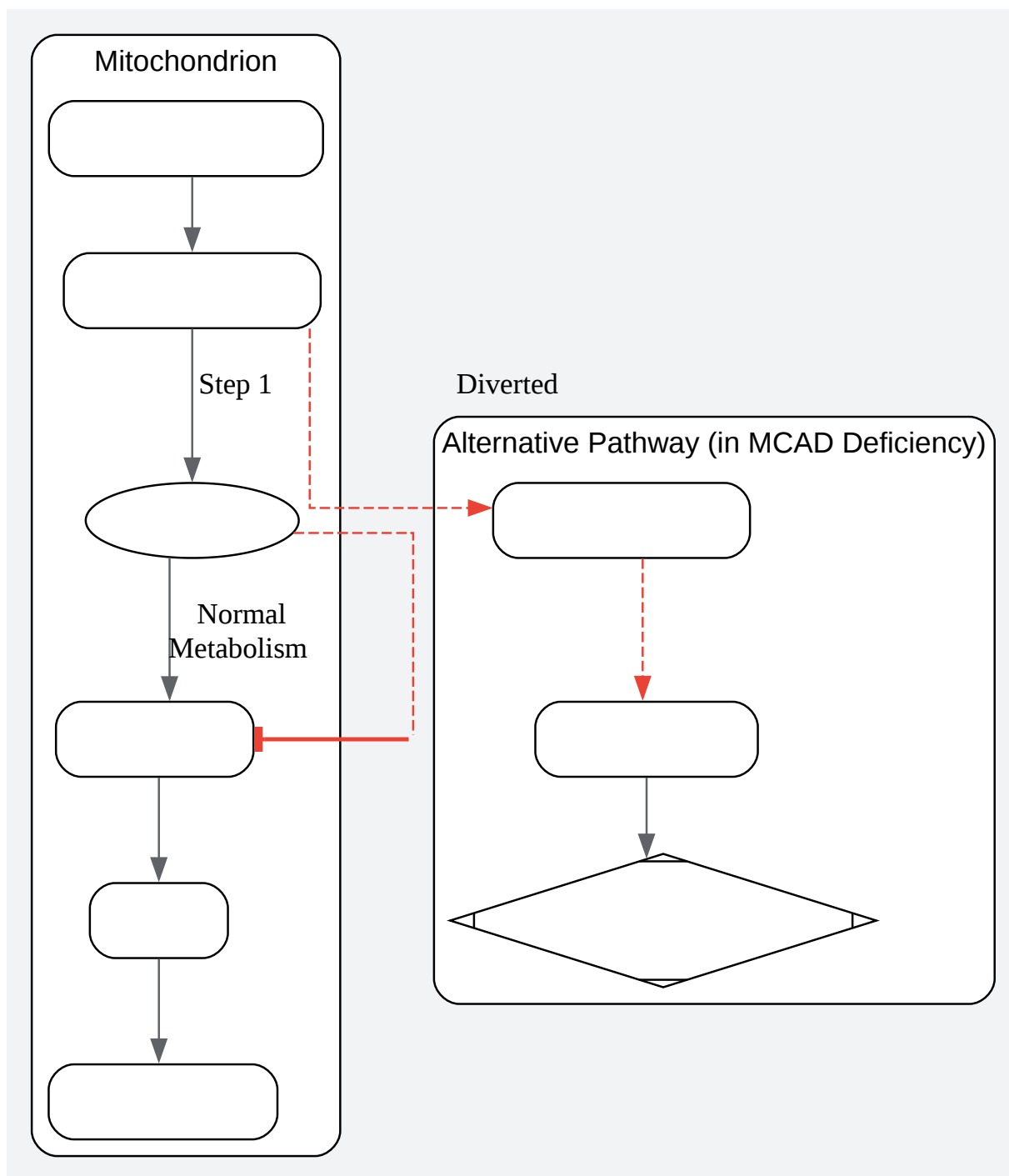
Role in MCAD Deficiency

The primary clinical significance of (Z)-4-Decenoic acid is its accumulation in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.^[10] MCAD is a crucial enzyme in

the mitochondrial β -oxidation of fatty acids with chain lengths of 6 to 12 carbons.

In a healthy individual, medium-chain fatty acids are broken down in the mitochondria to produce acetyl-CoA, which enters the Krebs cycle to generate energy (ATP).[11] When the MCAD enzyme is deficient due to a genetic mutation, this pathway is blocked. As a result, upstream metabolites, particularly medium-chain acyl-CoAs, accumulate. These are then diverted into alternative metabolic pathways, leading to the formation and elevation of specific byproducts in the blood and urine, including octanoic acid and, most characteristically, (Z)-4-**Decenoic acid**. [4][12] Therefore, elevated levels of (Z)-4-**Decenoic acid** serve as a highly specific and sensitive diagnostic marker for MCAD deficiency, often identified through newborn screening programs.[4][10]

Metabolic Pathway Diagram



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Caption: Simplified metabolic fate of medium-chain fatty acids.

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